molecular formula C14H20ClNO4 B8024023 {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR

{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR

Cat. No.: B8024023
M. Wt: 301.76 g/mol
InChI Key: UKRROEZVIYOIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride are not extensively documented in the available literature. . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl group can enhance the compound’s binding affinity to these targets, while the ethoxy and phenylacetic acid moieties contribute to its overall chemical stability and reactivity .

Comparison with Similar Compounds

Similar compounds to {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride include:

    {4-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound features a piperidinyl group instead of a morpholinyl group.

    Methoxy (4-methoxyphenyl)acetic acid: This compound has a methoxy group instead of the morpholinyl and ethoxy groups.

Properties

IUPAC Name

2-[3-(2-morpholin-4-ylethoxy)phenyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c16-14(17)11-12-2-1-3-13(10-12)19-9-6-15-4-7-18-8-5-15;/h1-3,10H,4-9,11H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRROEZVIYOIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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